N-(4-dimethylaminobutyl)formamide

説明

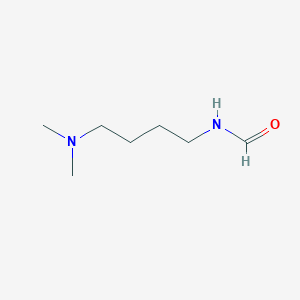

N-(4-Dimethylaminobutyl)formamide is a formamide derivative featuring a dimethylaminobutyl group attached to the formamide nitrogen.

特性

分子式 |

C7H16N2O |

|---|---|

分子量 |

144.21 g/mol |

IUPAC名 |

N-[4-(dimethylamino)butyl]formamide |

InChI |

InChI=1S/C7H16N2O/c1-9(2)6-4-3-5-8-7-10/h7H,3-6H2,1-2H3,(H,8,10) |

InChIキー |

MPLDPQVXQGUBKN-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCCCNC=O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

Formamide derivatives differ primarily in their substituents, which influence their physical properties and biological activities. Below is a comparative analysis based on substituent type:

Table 1: Structural Comparison of Formamide Derivatives

Physicochemical Properties

Substituents significantly impact melting points, solubility, and dielectric behavior:

Table 2: Physical and Thermodynamic Properties

準備方法

Ruthenium-Catalyzed CO₂ Hydrogenation

A breakthrough method from EP3260441B1 leverages CO₂ and H₂ under moderate conditions (35 atm, 120°C) with ruthenium complexes (e.g., RuCl₂(PPh₃)₃) to formylate amines. Applied to 4-dimethylaminobutylamine, this approach avoids hazardous reagents and achieves catalytic turnover numbers >600,000.

Reaction Scheme :

Optimized Conditions :

Solvent and Additive Effects

Polar solvents like tetrahydrofuran (THF) enhance reactivity by stabilizing intermediates, while bases (e.g., KOtBu) are unnecessary due to the amine’s inherent basicity. Post-reaction, product isolation involves solvent distillation and recrystallization from ethanol, yielding >98% purity.

Transamidation Strategies

DMF-Mediated Amination

Adapting methodologies from 4-DMAP synthesis, transamidation between DMF and 4-dimethylaminobutylamine occurs under reflux (140–155°C), with pyridine byproduct removal via distillation. Key steps include:

-

Quaternization : DMF acts as both solvent and aminating agent.

-

Hydrolysis and Extraction : Alkaline hydrolysis (pH 11–12) followed by benzene extraction removes inorganic salts.

-

Vacuum Distillation : Yields 70–80% pure product, with further purification via column chromatography.

Comparative Analysis of Methodologies

Q & A

Q. What are the standard synthetic routes for N-(4-dimethylaminobutyl)formamide, and what critical purification steps ensure high purity?

The compound is synthesized via formylation of 4-dimethylaminobutylamine using formic acid or its derivatives (e.g., formic anhydride). Key steps include refluxing in anhydrous solvents (e.g., THF) and neutralizing excess acid. Purification involves vacuum distillation to remove volatile by-products and recrystallization from ethanol/water mixtures. Industrial methods employ large-scale reactors with temperature optimization (50–80°C) and crystallization for ≥95% purity .

Q. Which spectroscopic techniques are pivotal for characterizing this compound?

- ¹H/¹³C NMR : Identifies the formamide proton (δ ~8.1 ppm) and dimethylamino group (δ ~2.2 ppm for N(CH₃)₂).

- Mass Spectrometry (MS) : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 159.1 for C₇H₁₄N₂O).

- X-ray Crystallography : Resolves bond angles (e.g., C-N-C bond ~120°) and non-coplanar substituents in derivatives .

| Technique | Key Features Analyzed | Example Observations |

|---|---|---|

| ¹H NMR | Formamide proton, alkyl chains | δ 8.1 (s, 1H, CHO), δ 2.2 (s, 6H, N(CH₃)₂) |

| X-ray | Dihedral angles, crystal packing | 52.9° dihedral angle in biphenyl derivatives |

Q. What are the stability considerations for storing this compound?

The compound is hygroscopic and degrades under prolonged exposure to light or acidic conditions. Storage recommendations include airtight containers with desiccants (e.g., silica gel) at 4°C. Stability tests via TGA/DSC show decomposition onset at ~150°C .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound, and what discrepancies arise compared to experimental data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and dipole moments. Discrepancies in HOMO-LUMO gaps (theoretical: 5.2 eV vs. experimental UV-Vis: 4.8 eV) highlight solvation effects. Hybrid QM/MM simulations improve accuracy by incorporating solvent interactions .

Q. What strategies resolve contradictions in reaction yields for catalytic hydrogenation of this compound derivatives?

Low yields (<1% in Fe-catalyzed hydrogenation) may stem from catalyst poisoning by dimethylamino groups. Optimization strategies include:

Q. How does substitution on the phenyl ring influence reactivity in this compound derivatives?

Electron-donating groups (e.g., -OCH₃) enhance nucleophilic attack at the formamide carbonyl, while electron-withdrawing groups (e.g., -NO₂) increase electrophilicity. Comparative studies using Hammett constants (σ⁺) correlate substituent effects with reaction rates in SNAr mechanisms .

Q. What role does the dimethylamino group play in solvation dynamics?

The dimethylamino group increases hydrophilicity, reducing logP values (experimental: 0.8 vs. predicted: 1.2). Molecular dynamics simulations show enhanced hydrogen bonding with water, affecting solubility (25 mg/mL in H₂O vs. 50 mg/mL in DMSO) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the oxidative stability of this compound?

Discrepancies in oxidation studies (e.g., variable peroxide formation rates) may arise from trace metal impurities. Methodological recommendations:

- Use chelating agents (EDTA) to sequester metal ions.

- Validate via controlled experiments under inert atmospheres (N₂/Ar).

- Compare DSC oxidative onset temperatures across studies .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Standardize reaction conditions (temperature ±1°C, solvent purity ≥99.9%).

- Use in situ FTIR to monitor formylation progress.

- Validate purity via orthogonal methods (HPLC + NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。